N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,4,5-trifluoro-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,4,5-trifluoro-3-methoxybenzamide is a complex organic compound known for its intriguing molecular structure and potential applications across various scientific fields. This compound features a combination of thieno[3,2-d]pyrimidin-2,4-dione and trifluoromethoxybenzamide moieties, which contribute to its unique properties and reactivity.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,4,5-trifluoro-3-methoxybenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in developing new compounds with tailored properties.
Biology and Medicine
The compound's potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with various biological targets, such as enzymes or receptors, to assess its therapeutic potential for treating diseases.
Industry
Industrially, this compound can serve as an intermediate in the manufacture of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and functional groups enable the production of various derivatives with specific applications.
Mechanism of Action
Target of Action
The primary target of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,4,5-trifluoro-3-methoxybenzamide is the enzyme EZH2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation.
Mode of Action
this compound interacts with EZH2, inhibiting its activity . This inhibition disrupts the normal function of EZH2, leading to changes in gene expression.
Biochemical Pathways
The inhibition of EZH2 by this compound affects the histone methylation pathways . This can lead to downstream effects such as altered cell proliferation and differentiation.
Result of Action
The molecular and cellular effects of this compound’s action include changes in gene expression, cell morphology, and cell proliferation . These changes can lead to the death of cancer cells, making this compound a potential antitumor agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,4,5-trifluoro-3-methoxybenzamide involves multiple steps, typically starting with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under controlled conditions. The intermediate product is then functionalized to introduce the ethyl linkage and subsequently reacted with 2,4,5-trifluoro-3-methoxybenzoyl chloride to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve continuous flow reactors, specialized catalysts, and stringent temperature and pressure controls to facilitate large-scale synthesis while minimizing by-products and impurities.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,4,5-trifluoro-3-methoxybenzamide can participate in various chemical reactions, including:
Oxidation: : The compound can undergo oxidation reactions, potentially at the thieno[3,2-d]pyrimidine moiety, resulting in the formation of sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can target the keto groups in the pyrimidine ring, converting them to hydroxyl groups.
Substitution: : The trifluoromethoxybenzamide portion of the molecule can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions Used
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and oxone.
Reduction: : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: : Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Conversion of keto groups to hydroxyl groups.
Substitution: : Replacement of fluorine atoms with other nucleophilic groups, leading to various functionalized derivatives.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2,4-dioxo-1,2-dihydropyrimidin-3(4H)-yl)ethyl)-2,4,5-trifluorobenzamide
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,4-difluoro-3-methoxybenzamide
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,4,5-trifluoro-3-ethoxybenzamide
Uniqueness
What sets N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,4,5-trifluoro-3-methoxybenzamide apart from similar compounds is its specific trifluoromethoxy substitution, which imparts unique electronic and steric properties. This substitution can significantly influence its reactivity, binding affinity to biological targets, and overall stability, making it a distinctive compound in its class.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2,4,5-trifluoro-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O4S/c1-26-12-10(18)7(6-8(17)11(12)19)14(23)20-3-4-22-15(24)13-9(2-5-27-13)21-16(22)25/h2,5-6H,3-4H2,1H3,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVMYRMUKCMMFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.